6-chloro-3-(4-methylpiperidin-1-yl)-4H-thiochromen-4-one
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Overview
Description
6-chloro-3-(4-methylpiperidin-1-yl)-4H-thiochromen-4-one: is a synthetic organic compound that belongs to the thiochromenone family This compound is characterized by the presence of a chloro group at the 6th position, a 4-methylpiperidin-1-yl group at the 3rd position, and a thiochromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-(4-methylpiperidin-1-yl)-4H-thiochromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-methylpiperidin-1-yl intermediate: This can be achieved by reacting 4-methylpiperidine with appropriate reagents.
Introduction of the thiochromenone core: The intermediate is then reacted with a thiochromenone precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-methylpiperidin-1-yl)-4H-thiochromen-4-one is not fully elucidated but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
3-Methylpiperidin-4-one hydrochloride: Shares the piperidine core but lacks the thiochromenone structure.
Thiochroman-4-one derivatives: Similar core structure but different substituents.
Uniqueness:
- The presence of both the 4-methylpiperidin-1-yl group and the chloro group at specific positions makes 6-chloro-3-(4-methylpiperidin-1-yl)-4H-thiochromen-4-one unique in its chemical reactivity and potential applications. This combination of functional groups may confer distinct biological activities and chemical properties not observed in similar compounds.
Properties
IUPAC Name |
6-chloro-3-(4-methylpiperidin-1-yl)thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-10-4-6-17(7-5-10)13-9-19-14-3-2-11(16)8-12(14)15(13)18/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGUTCOUZQYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CSC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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